molecular formula C16H19N3O2S B2681716 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide CAS No. 2034578-83-9

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

Cat. No. B2681716
CAS RN: 2034578-83-9
M. Wt: 317.41
InChI Key: CARUKFZSFIZWPK-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as a thiazole-based compound and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Hydrogen Bonding Characteristics

Research on compounds structurally similar to 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide has explored their hydrogen bonding capabilities. For instance, Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of various anticonvulsant enaminones, which are structurally related. They noted that these compounds exhibit significant hydrogen bonding interactions, forming infinite chains of molecules, which is relevant to understanding the chemical behavior of similar compounds (Kubicki, Bassyouni, & Codding, 2000).

HIV-Integrase Inhibition

Compounds similar to 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide have been investigated for their potential in HIV treatment. Boros et al. (2006) synthesized methyl 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-one-6-carboxylates and carboxamides, demonstrating sub-micromolar enzyme inhibition of HIV integrase. This suggests potential applications in antiviral therapy (Boros et al., 2006).

Antiviral Activity

The antiviral properties of related compounds have been a subject of research. Attaby et al. (2006) investigated the synthesis and antiviral activity of various pyrazolo[3,4-b]pyridine derivatives, which could be relevant for the development of new antiviral drugs (Attaby et al., 2006).

Antimycobacterial Activity

Research has also explored the antimycobacterial activity of compounds with similar structures. For example, Gezginci, Martin, and Franzblau (1998) synthesized pyridines and pyrazines substituted with various ring systems and tested them against Mycobacterium tuberculosis. These findings highlight the potential use of similar compounds in treating bacterial infections (Gezginci, Martin, & Franzblau, 1998).

Synthesis and Evaluation in Cancer and Inflammation

Some studies have focused on the synthesis of pyrazolopyrimidines derivatives and their potential as anticancer and anti-inflammatory agents. Rahmouni et al. (2016) explored this avenue, indicating the therapeutic potential of compounds structurally similar to 4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide (Rahmouni et al., 2016).

properties

IUPAC Name

4-methyl-N-(4-pyridin-2-yloxycyclohexyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-15(22-10-18-11)16(20)19-12-5-7-13(8-6-12)21-14-4-2-3-9-17-14/h2-4,9-10,12-13H,5-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARUKFZSFIZWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiazole-5-carboxamide

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